molecular formula C17H17NO B230524 1-Benzyl-3,3-dimethylindoline-2-one

1-Benzyl-3,3-dimethylindoline-2-one

Número de catálogo: B230524
Peso molecular: 251.32 g/mol
Clave InChI: WWYLREXTPAWMGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-3,3-dimethylindoline-2-one is a high-purity organic compound with the molecular formula C17H17NO and a molecular weight of 251.33 g/mol . It belongs to the indoline-2-one (oxindole) class of heterocycles, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules. Researchers value this compound as a key synthetic intermediate or precursor for developing novel pharmacologically active agents. The structure features a benzyl group at the N-1 position and two methyl groups at the C-3 position, which can influence the compound's stereoelectronic properties and metabolic profile . Indoline-based compounds have been identified as promising scaffolds in drug discovery campaigns. For instance, structurally related indoline-2-carboxamide derivatives have been explored as potent inhibitors of Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (sleeping sickness), demonstrating the potential of this chemical class in targeting infectious diseases . Furthermore, recent research has identified novel indoline-based compounds that act as dual inhibitors of the enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a multi-target therapeutic strategy for treating inflammatory diseases . The indoline core is also a subject of interest in materials science, with derivatives being studied for their electronic properties and potential applications in organic electronics . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Propiedades

Fórmula molecular

C17H17NO

Peso molecular

251.32 g/mol

Nombre IUPAC

1-benzyl-3,3-dimethylindol-2-one

InChI

InChI=1S/C17H17NO/c1-17(2)14-10-6-7-11-15(14)18(16(17)19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3

Clave InChI

WWYLREXTPAWMGN-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C

SMILES canónico

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C

Origen del producto

United States

Comparación Con Compuestos Similares

3-Benzyl-3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one (Compound 1d)

  • Structure : Isoindolin-1-one core with 3-benzyl, 3-hydroxy, and 2-(2-hydroxyethyl) substituents.
  • Synthesis: Prepared via reaction of (Z)-3-benzylideneisobenzofuran-1(3H)-one with ethanolamine (82% yield) .
  • Physical Properties : White solid (mp: 114–120°C); IR bands at 3471 cm⁻¹ (O–H) and 1689 cm⁻¹ (C=O) .

2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one

  • Structure : Isoindol-1-one with 2-benzyl, 3-hydroxy, and 3-methyl substituents.
  • Synthesis : Byproduct in the preparation of 2-benzyl-1,1,3,3-tetramethylisoindoline, a precursor to the radical scavenger TMIO .
  • Applications : Used in heterocyclic amine synthesis via intramolecular amidoalkylation .

Comparison Table: Isoindolinone Derivatives

Compound Core Structure Key Substituents Melting Point (°C) Yield Application Reference
1-Benzyl-3,3-dimethylindoline-2-one Indoline-2-one 1-Benzyl, 3,3-dimethyl Bioactive intermediate (inferred)
3-Benzyl-3-hydroxy-isoindolin-1-one Isoindolin-1-one 3-Benzyl, 3-hydroxy, 2-(2-hydroxyethyl) 114–120 82% Heterocyclic synthesis
2-Benzyl-3-hydroxy-isoindol-1-one Isoindol-1-one 2-Benzyl, 3-hydroxy, 3-methyl Radical scavenger intermediates

Piperidinone and Piperazine Derivatives

1-Benzyl-3,3-difluoropiperidin-4-one

  • Structure : Piperidin-4-one core with 1-benzyl and 3,3-difluoro substituents.
  • Properties : Molecular weight 225.23 g/mol; available as hydrochloride salt (CAS: 1039741-54-2) .
  • Applications : Pharmaceutical intermediate; supplied by multiple vendors (e.g., RMS Research Labs, Sphinx Scientific) .

1-Benzyl-3(S)-ethyl-piperazine-2,5-dione

  • Structure : Piperazine-2,5-dione with 1-benzyl and 3(S)-ethyl groups.
  • Safety Data : Classified under GHS guidelines; used in peptide mimetics .

Comparison Table: Piperidinone/Piperazine Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications Reference
1-Benzyl-3,3-dimethylindoline-2-one Indoline-2-one 1-Benzyl, 3,3-dimethyl ~235.3 (estimated) Bioactive synthesis
1-Benzyl-3,3-difluoropiperidin-4-one Piperidin-4-one 1-Benzyl, 3,3-difluoro 225.23 Pharmaceutical intermediate
1-Benzyl-3(S)-ethyl-piperazine-2,5-dione Piperazine-2,5-dione 1-Benzyl, 3(S)-ethyl ~246.3 (estimated) Peptide mimetics

Pyridinone and Diazocane Derivatives

1-Benzyl-3,4-dihydro-1H-pyridin-2-one

  • Structure : Pyridin-2-one with 1-benzyl and 3,4-dihydro groups.
  • Properties : Molecular weight 187.24 g/mol; predicted density 1.130 g/cm³ .
  • Applications : Intermediate in alkaloid synthesis.

1-Benzyl-3,3-difluoro-1,5-diazocane

  • Structure : Diazocane core with 1-benzyl and 3,3-difluoro groups.
  • Properties : Molecular weight 240.3 g/mol; purity ≥95% .

Comparison Table: Pyridinone/Diazocane Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications Reference
1-Benzyl-3,3-dimethylindoline-2-one Indoline-2-one 1-Benzyl, 3,3-dimethyl ~235.3 Bioactive synthesis
1-Benzyl-3,4-dihydro-1H-pyridin-2-one Pyridin-2-one 1-Benzyl, 3,4-dihydro 187.24 Alkaloid intermediates
1-Benzyl-3,3-difluoro-1,5-diazocane Diazocane 1-Benzyl, 3,3-difluoro 240.3 Specialty chemical research

Key Research Findings

  • Synthetic Versatility: Indoline-2-one derivatives are synthesized via palladium catalysis (e.g., boronate ester formation) , while isoindolinones are accessible through cycloaddition or nucleophilic addition .
  • Functional Group Impact: Fluorinated analogs (e.g., 3,3-difluoro-piperidinones) exhibit enhanced metabolic stability, making them valuable in drug discovery .
  • Safety Considerations: Piperidinone derivatives require stringent safety protocols (e.g., CAS 173186-91-9 has dedicated SDS guidelines) , whereas indoline-2-one derivatives may have lower toxicity profiles.

Métodos De Preparación

Reaction Mechanism and Optimization

Cyclization proceeds via AlCl₃-mediated intramolecular electrophilic aromatic substitution. The chloroacetamide group acts as an activating electrophile, while the ortho-methyl group directs ring closure to form the indoline core. Key modifications from patent CN111100057B include:

  • Substrate design : Introducing geminal dimethyl groups at the α-position of the acetamide ensures 3,3-dimethyl substitution post-cyclization.

  • Phase-transfer catalysis : Tetrabutylammonium fluoride (10 mol%) enhances reaction homogeneity, achieving yields of 86–90% at 60–80°C.

A representative procedure involves heating N-benzyl-N-(2-methylphenyl)-2,2-dimethylchloroacetamide (30 g, 0.096 mol) with AlCl₃ (25.5 g, 0.19 mol) in DMSO at 70°C for 12 h, followed by aqueous workup and column chromatography (PE/CH₂Cl₂).

N-Alkylation of 3,3-Dimethylindoline-2-one

For late-stage functionalization, direct N-benzylation of 3,3-dimethylindoline-2-one offers a modular route. This method, inspired by RSC Advances, addresses challenges in regioselectivity between N-1 and C-3 positions.

Substrate Synthesis and Alkylation Conditions

3,3-Dimethylindoline-2-one is synthesized via Grignard addition to isatin derivatives:

  • Isatin methylation : Treating isatin with methylmagnesium bromide (2 eq.) in THF yields 3,3-dimethylindoline-2,3-dione.

  • Selective reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the C-3 ketone to the corresponding alcohol, which undergoes acid-catalyzed dehydration to form 3,3-dimethylindoline-2-one.

N-Benzylation employs NaH (4 eq.) in DMF at 80°C, with benzyl bromide (1.05 eq.) delivering the title compound in 72% yield after 12 h. Competing C-3 alkylation is suppressed by steric hindrance from the pre-installed dimethyl groups.

Tandem Alkylation-Cyclization Strategies

One-pot methodologies streamline synthesis by combining cyclization and alkylation. A modified Madelung protocol demonstrates feasibility:

Procedure and Key Parameters

  • Amide activation : N-(2-(bromomethyl)phenyl)-N-phenylbenzamide undergoes sulfonylation with p-toluenesulfinate (4 eq.) in DMSO to generate a stabilized electrophile.

  • Cyclization and benzylation : Adding 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 3 eq.) at 100°C induces simultaneous ring closure and N-benzylation, yielding 1-benzyl-3-tosylindoline-2-one. Subsequent detosylation (HCl/EtOH) affords the target compound in 68% overall yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts86–9099.2–99.6High atom economy; no transition metalsRequires gem-dimethyl precursor
N-Alkylation7298.5Modular; late-stage diversificationMulti-step synthesis of core
Tandem Alkylation6897.8One-pot efficiencyRequires harsh conditions (DBN, DMSO)

Experimental Data and Spectral Characterization

1-Benzyl-3,3-dimethylindoline-2-one

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 7.15 (d, J = 7.6 Hz, 1H), 6.98 (t, J = 7.2 Hz, 1H), 6.82 (d, J = 7.6 Hz, 1H), 4.62 (s, 2H, CH₂Ph), 1.42 (s, 6H, 2×CH₃).

  • HRMS (ESI): m/z calcd for C₁₇H₁₇NO [M+H]⁺: 252.1388; found: 252.1383 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3,3-dimethylindoline-2-one, and what key reagents/conditions are involved?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation and alkylation. For example, indolin-2-one derivatives are typically condensed with substituted benzaldehydes (e.g., 4-dimethylaminobenzaldehyde) in acetic acid under reflux to form intermediates like 3-benzylidene-indolin-2-one. Subsequent alkylation of the nitrogen atom is achieved using sodium hydride (NaH) in DMF at 0°C, followed by reaction with benzyl halides (e.g., CH3I or R-C6H4CH2X) to introduce the benzyl group . Solvent choice (e.g., DMF) and temperature control are critical to avoid side reactions.

Q. How is the molecular structure of 1-Benzyl-3,3-dimethylindoline-2-one confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and quaternary carbons.
  • X-ray Crystallography : Single-crystal XRD resolves stereochemistry and bond angles, as demonstrated for structurally related indolin-2-one derivatives in crystallography reports .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> for C17H17NO).

Q. What are the standard purity assessment protocols for this compound in research settings?

  • Methodological Answer : Purity is assessed via:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).
  • Melting Point Analysis : Compare observed values with literature data (e.g., 160–162°C for crystalline derivatives).
  • TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (1:3) as the eluent .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of intermediates in the synthesis of 1-Benzyl-3,3-dimethylindoline-2-one?

  • Methodological Answer : Yield optimization involves:

  • Base Selection : Sodium hydride (NaH) in DMF at 0°C ensures efficient deprotonation of the indolin-2-one nitrogen while minimizing hydrolysis.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent (e.g., benzyl chloride) to intermediate reduces unreacted starting material.
  • Workup : Quench excess NaH with ice-cold water and extract with dichloromethane to isolate the product . Contradictions in yield data may arise from trace moisture in DMF, necessitating rigorous solvent drying.

Q. What strategies resolve contradictions in spectroscopic data for substituted derivatives of 1-Benzyl-3,3-dimethylindoline-2-one?

  • Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in <sup>1</sup>H NMR) can be addressed by:

  • 2D NMR Techniques : NOESY or HSQC experiments clarify spatial interactions between protons and carbons.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and verify substituent effects.
  • XRD Validation : Crystallographic data for analogs (e.g., 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one) provide reference geometries .

Q. How can functional group transformations (e.g., nitro reduction) be applied to modify 1-Benzyl-3,3-dimethylindoline-2-one for SAR studies?

  • Methodological Answer :

  • Nitro Reduction : Treat nitro-containing derivatives (e.g., compound 28 in Scheme 1 ) with iron powder and HCl in methanol under reflux to yield amino groups.
  • Protection/Deprotection : Use Boc anhydride to protect amines during subsequent reactions.
  • Biological Testing : Assess modified derivatives for activity (e.g., α-glucosidase inhibition) to establish structure-activity relationships (SAR).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.